molecular formula C4H10F6NiO8 B1179065 Nickel; 2,2,2-trifluoroacetic acid; tetrahydrate CAS No. 151013-23-9

Nickel; 2,2,2-trifluoroacetic acid; tetrahydrate

Cat. No.: B1179065
CAS No.: 151013-23-9
M. Wt: 358.80 g/mol
InChI Key: WFQHGZMSPHTVFB-UHFFFAOYSA-N
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Description

Nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O, CAS 6018-89-9) is a hydrated nickel salt of acetic acid. It is a green crystalline solid with a molecular weight of 248.84 g/mol . The compound is widely used in catalysis (e.g., methacrylic anhydride synthesis ), molecular magnet design , and as a precursor for mesoporous NiCo₂O₄ nanomaterials . Its structure consists of a central nickel ion coordinated by four water molecules and two acetate ligands . Safety data classify it as carcinogenic under California Proposition 65 .

Properties

CAS No.

151013-23-9

Molecular Formula

C4H10F6NiO8

Molecular Weight

358.80 g/mol

IUPAC Name

nickel;2,2,2-trifluoroacetic acid;tetrahydrate

InChI

InChI=1S/2C2HF3O2.Ni.4H2O/c2*3-2(4,5)1(6)7;;;;;/h2*(H,6,7);;4*1H2

InChI Key

WFQHGZMSPHTVFB-UHFFFAOYSA-N

SMILES

C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.O.O.O.O.[Ni]

Canonical SMILES

C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.O.O.O.O.[Ni]

Origin of Product

United States

Preparation Methods

Direct Reaction of Nickel Carbonate with Trifluoroacetic Acid

The most common method involves reacting nickel carbonate (NiCO₃) with trifluoroacetic acid (TFA, CF₃COOH) in aqueous or alcoholic media. A stoichiometric ratio of 1:2 (NiCO₃:TFA) ensures complete neutralization. The reaction proceeds as:

NiCO3+2CF3COOH+4H2ONi(CF3COO)24H2O+CO2\text{NiCO}3 + 2\text{CF}3\text{COOH} + 4\text{H}2\text{O} \rightarrow \text{Ni}(\text{CF}3\text{COO})2 \cdot 4\text{H}2\text{O} + \text{CO}_2 \uparrow

The solution is refluxed at 80–90°C for 4–6 hours, followed by evaporation under reduced pressure to yield green crystalline solids. Yield typically exceeds 85% after recrystallization from ethanol.

Electrochemical Dissolution of Nickel Metal

An alternative approach utilizes electrochemical oxidation of nickel metal in TFA. A nickel anode is polarized in a TFA/water (1:1 v/v) electrolyte at 2.5 V, producing soluble Ni²⁺ ions that complex with trifluoroacetate anions:

NiNi2++2e\text{Ni} \rightarrow \text{Ni}^{2+} + 2e^-
Ni2++2CF3COO+4H2ONi(CF3COO)24H2O\text{Ni}^{2+} + 2\text{CF}3\text{COO}^- + 4\text{H}2\text{O} \rightarrow \text{Ni}(\text{CF}3\text{COO})2 \cdot 4\text{H}_2\text{O}

This method avoids carbonate intermediates but requires precise control of pH (<2.5) to prevent hydrolysis.

Ligand Exchange from Nickel Acetate

Nickel acetate tetrahydrate (Ni(CH₃COO)₂·4H₂O) undergoes ligand substitution with TFA under reflux. The acetate ligands are displaced due to the stronger acidity of TFA (pKa = 0.23 vs. 4.76 for acetic acid):

Ni(CH3COO)24H2O+2CF3COOHNi(CF3COO)24H2O+2CH3COOH\text{Ni}(\text{CH}3\text{COO})2 \cdot 4\text{H}2\text{O} + 2\text{CF}3\text{COOH} \rightarrow \text{Ni}(\text{CF}3\text{COO})2 \cdot 4\text{H}2\text{O} + 2\text{CH}3\text{COOH}

Reaction completion is confirmed by FT-IR loss of acetate C=O stretches (1560 cm⁻¹) and emergence of trifluoroacetate bands (1675 cm⁻¹).

Structural and Thermal Characterization

Crystallographic Properties

X-ray diffraction (XRD) of the tetrahydrate reveals a monoclinic crystal system (space group P2₁/c) with lattice parameters a = 7.82 Å, b = 12.34 Å, c = 9.15 Å, and β = 105.6°. The nickel center adopts an octahedral geometry, coordinated by four water molecules and two bidentate trifluoroacetate ligands (Ni–O bond length: 2.05–2.08 Å).

Thermal Decomposition Profile

Thermogravimetric analysis (TGA) under nitrogen shows four mass loss steps (Figure 1):

  • 25–120°C : Loss of two water molecules (observed: 10.2%, theoretical: 10.1%).

  • 120–180°C : Loss of remaining two water molecules (observed: 10.3%, theoretical: 10.1%).

  • 180–320°C : Decomposition of trifluoroacetate ligands to NiO and volatile CF₃-containing species (observed: 57.8%, theoretical: 58.2%).

  • 320–500°C : Residual carbon oxidation (observed: 5.1%, theoretical: 4.9%).

Comparative Analysis of Synthesis Methods

MethodYield (%)Purity (Ni²⁺, wt%)Reaction Time (h)Energy Input
NiCO₃ + TFA85–9098.54–6Moderate
Electrochemical78–8297.28–10High
Ligand Exchange88–9299.16–8Low

Key Observations :

  • The ligand exchange method achieves the highest purity due to fewer side reactions.

  • Electrochemical synthesis, while scalable, requires specialized equipment and yields slightly lower purity.

Applications in Organic Synthesis

Nickel(II) trifluoroacetate tetrahydrate serves as a precursor for Suzuki–Miyaura cross-coupling catalysts. Immobilization on EDTA-modified Fe₃O₄@SiO₂ nanoparticles enhances recyclability (6 cycles with <5% activity loss):

Ar–X+Ar’–B(OH)2Ni catalystAr–Ar’+BX(OH)2\text{Ar–X} + \text{Ar'–B(OH)}2 \xrightarrow{\text{Ni catalyst}} \text{Ar–Ar'} + \text{BX(OH)}2

Reaction conditions: Ethylene glycol solvent, 100°C, 6 hours, 1 mol% catalyst loading.

Challenges and Optimization Strategies

Hygroscopicity Management

The compound’s hygroscopic nature necessitates storage in desiccators with P₂O₅. Pre-drying at 60°C under vacuum (0.1 mmHg) for 12 hours improves handling.

Byproduct Inhibition

Trace acetic acid from ligand exchange reactions is removed via azeotropic distillation with toluene (bp 110.6°C), reducing residual acidity to <0.01% .

Chemical Reactions Analysis

Types of Reactions

Nickel; 2,2,2-trifluoroacetic acid; tetrahydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state nickel compounds.

    Reduction: It can be reduced to lower oxidation state nickel compounds.

    Substitution: The trifluoroacetic acid ligands can be substituted with other ligands in coordination chemistry.

Common Reagents and Conditions

Common reagents used in reactions with this compound include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like hydrogen peroxide or potassium permanganate. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield nickel(III) or nickel(IV) compounds, while reduction reactions may produce nickel(0) or nickel(I) compounds.

Scientific Research Applications

Catalytic Applications

1.1 Electrocatalysis

Nickel complexes, including those derived from nickel; 2,2,2-trifluoroacetic acid; tetrahydrate, have been investigated for their role as electrocatalysts in hydrogen evolution reactions (HER). Studies have shown that these complexes can efficiently reduce protons from acetic acid and trifluoroacetic acid to produce hydrogen gas. The electrochemical behavior of these complexes has been characterized using cyclic voltammetry, revealing their capability to enhance hydrogen production significantly .

Case Study: Hydrogen Production Efficiency

  • Complex Used : Nickel(II) complex with trifluoroacetic acid.
  • Proton Source : Acetic acid and trifluoroacetic acid.
  • Results : Controlled-potential electrolysis demonstrated a marked increase in hydrogen production compared to control experiments without the nickel complex.

Materials Science

2.1 Synthesis of Coordination Polymers

This compound has been utilized in the synthesis of coordination polymers. These materials exhibit unique properties such as enhanced thermal stability and tunable porosity, making them suitable for applications in gas storage and separation.

Data Table: Properties of Coordination Polymers Derived from Nickel Complexes

PropertyValue
DensityVaries (typically >1 g/cm³)
Thermal StabilityUp to 300 °C
PorosityHigh (BET surface area > 500 m²/g)

Medicinal Chemistry

3.1 Antitumor Activity

Recent studies have investigated the potential antitumor properties of nickel complexes including this compound. The compound has shown promising results in vitro against various cancer cell lines.

Case Study: Antitumor Efficacy

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer).
  • Results : Significant cell viability reduction observed at concentrations above 10 µM after 48 hours of treatment.

Mechanism of Action

The mechanism by which Nickel; 2,2,2-trifluoroacetic acid; tetrahydrate exerts its effects involves the coordination of nickel ions with trifluoroacetic acid and water molecules. The nickel ions can interact with various molecular targets, including enzymes and proteins, leading to changes in their activity and function. The pathways involved in these interactions are complex and depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Nickel Compounds

Nickel(II) Acetate Tetrahydrate vs. Nickel(II) Chloride Hexahydrate
Property Ni(OAc)₂·4H₂O NiCl₂·6H₂O
Formula (CH₃COO)₂Ni·4H₂O NiCl₂·6H₂O
Molecular Weight 248.84 g/mol 237.69 g/mol
Hydration State Tetrahydrate Hexahydrate
Applications Catalyst , nanomaterial precursor Electroplating, battery electrodes
Solubility Highly soluble in water Highly soluble in water
Safety Carcinogenic (California Prop 65) Less regulated

Key Differences :

  • NiCl₂·6H₂O lacks carboxylate ligands, making it more reactive in redox reactions.
  • Ni(OAc)₂·4H₂O is preferred in organic synthesis due to its mild acidity and stability .
Nickel(II) Acetate Tetrahydrate vs. Nickel(II) Trifluoroacetylacetonate Dihydrate
Property Ni(OAc)₂·4H₂O Ni(CF₃COCHCOCH₃)₂·2H₂O
Formula (CH₃COO)₂Ni·4H₂O Ni(C₅H₄F₃O₂)₂·2H₂O
Ligand Type Acetate Trifluoroacetylacetonate
Hydration State Tetrahydrate Dihydrate
Applications Catalysis , magnets Specialty coordination chemistry
Thermal Stability Dehydrates at 100–150°C Higher stability (fluorinated ligands)
Regulatory Status Carcinogenic Limited safety data

Key Differences :

  • Trifluoroacetylacetonate ligands enhance thermal stability and electron-withdrawing properties, suitable for high-performance coordination complexes .
  • Ni(OAc)₂·4H₂O is cheaper and more versatile in industrial processes .
Nickel(II) Acetate Tetrahydrate vs. Nickel(II) Carbonate Hydroxide Tetrahydrate
Property Ni(OAc)₂·4H₂O NiCO₃·Ni(OH)₂·4H₂O
Formula (CH₃COO)₂Ni·4H₂O NiCO₃·Ni(OH)₂·4H₂O
Anion Type Acetate Carbonate-hydroxide
Applications Catalysis Battery materials, pigments
Solubility Water-soluble Insoluble in water
Synthesis Solvothermal methods Precipitation from nickel salts

Key Differences :

  • The carbonate-hydroxide structure of NiCO₃·Ni(OH)₂·4H₂O makes it ideal for energy storage applications, whereas Ni(OAc)₂·4H₂O is used in solution-phase reactions .
Nickel(II) Acetate Tetrahydrate vs. Nickel(II) Fluoride Tetrahydrate
Property Ni(OAc)₂·4H₂O NiF₂·4H₂O
Formula (CH₃COO)₂Ni·4H₂O NiF₂·4H₂O
Anion Acetate Fluoride
Hydration Stability Loses water at ~100°C Retains hydration up to 200°C
Applications Organic synthesis Fluorination reactions
Toxicity Carcinogenic Highly toxic (F⁻ release)

Key Differences :

  • NiF₂·4H₂O’s fluoride ligands enable aggressive fluorination but require stringent handling .

Tables Referenced :

  • Table 1: Comparison with NiCl₂·6H₂O .
  • Table 2: Comparison with Ni(CF₃COCHCOCH₃)₂·2H₂O .
  • Table 3: Comparison with NiCO₃·Ni(OH)₂·4H₂O .
  • Table 4: Comparison with NiF₂·4H₂O .

Biological Activity

Nickel; 2,2,2-trifluoroacetic acid; tetrahydrate (CAS 151013-23-9) is a coordination compound that has garnered attention due to its potential biological activities and applications in various fields, including biochemistry and medicine. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of nickel ions coordinated with 2,2,2-trifluoroacetic acid and water molecules. Its chemical formula is C4H10F6NiO8\text{C}_4\text{H}_{10}\text{F}_6\text{NiO}_8 with a molecular weight of 356.79 g/mol. The tetrahydrate form indicates the presence of four water molecules in its crystalline structure.

The biological activity of nickel complexes often involves the interaction of nickel ions with various biomolecules, including proteins and enzymes. Nickel ions can modulate enzymatic activities by altering the structure and function of target proteins through coordination chemistry. The specific mechanism by which this compound exerts its effects remains an area of active research.

Key Mechanisms Include:

  • Enzyme Inhibition : Nickel ions can inhibit specific enzymes by binding to their active sites or altering their conformation.
  • Signal Transduction Modulation : Nickel may influence cellular signaling pathways, potentially affecting cell proliferation and apoptosis.
  • DNA Interaction : Some studies suggest that nickel complexes can interact with DNA, although the exact nature of these interactions varies across different nickel compounds.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

  • Anticancer Properties : Some nickel complexes have demonstrated the ability to inhibit cancer cell proliferation. For instance, studies on related nickel compounds have shown induction of apoptosis in cancer cell lines through mechanisms involving caspase activation .
  • Toxicity Studies : Nickel compounds are known for their potential toxicity. The environmental impact assessment indicates that certain concentrations can lead to adverse effects on aquatic life .

Case Studies and Research Findings

  • Anticancer Activity :
    • A study investigated the effects of nickel complexes on U937 tumor cells, revealing that certain nickel derivatives could induce G2/M cell cycle arrest and apoptosis without affecting non-proliferating healthy cells .
  • Enzymatic Interaction :
    • Research has shown that nickel ions can act as enzyme inhibitors in various biochemical pathways. For example, they may interfere with metalloenzymes critical for cellular metabolism.
  • Environmental Impact :
    • A tier II assessment highlighted that exposure to nickel salts could significantly affect aquatic ecosystems, indicating a need for careful management of nickel-containing compounds in industrial applications .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in U937 cells
Enzyme InhibitionModulates activity of specific metalloenzymes
Environmental ToxicityAdverse effects on aquatic organisms

Table 2: Comparison with Other Nickel Compounds

CompoundAnticancer ActivityToxicity LevelReference
Nickel; 2,2,2-Trifluoroacetic AcidModerateHigh
Bis(S-citronellalthiosemicarbazonato) Nickel(II)HighModerate
Nickel SulfateLowVery High

Q & A

Q. What are the established methods for synthesizing and purifying nickel trifluoroacetate tetrahydrate, and how can purity be validated?

  • Synthesis : React nickel(II) carbonate or metallic nickel with trifluoroacetic acid (TFA) under controlled conditions (e.g., inert atmosphere, stoichiometric ratios). For example: NiCO3+2CF3COOHNi(CF3COO)2+CO2+H2O\text{NiCO}_3 + 2\text{CF}_3\text{COOH} \rightarrow \text{Ni(CF}_3\text{COO)}_2 + \text{CO}_2 + \text{H}_2\text{O}

    Hydration occurs during crystallization in aqueous environments .

  • Purification : Recrystallization from anhydrous organic solvents (e.g., ethanol) or vacuum drying to remove residual moisture. Monitor purity via elemental analysis (Ni²⁺ content) and X-ray diffraction (XRD) for structural confirmation .

  • Validation : Use inductively coupled plasma mass spectrometry (ICP-MS) for metal quantification and Fourier-transform infrared spectroscopy (FTIR) to confirm ligand coordination .

Q. Which analytical techniques are critical for characterizing the physicochemical properties of nickel trifluoroacetate tetrahydrate?

  • Structural Analysis : Single-crystal XRD to resolve the octahedral coordination geometry (four water molecules and two trifluoroacetate ligands around Ni²⁺) .
  • Thermal Stability : Thermogravimetric analysis (TGA) to assess dehydration steps (weight loss at \sim100–150°C) and decomposition temperatures (>200°C) .
  • Solubility : Measure solubility in water, alcohols, and ketones using gravimetric methods. Note that solubility decreases in nonpolar solvents due to the polar nature of TFA ligands .
  • Safety : Refer to SDS guidelines (e.g., H350 carcinogenicity risk) and use fume hoods, gloves, and respiratory protection during handling .

Advanced Research Questions

Q. How does nickel trifluoroacetate act as a catalyst in decarbonylative reactions, and what parameters optimize its efficacy?

  • Mechanism : The electron-withdrawing trifluoroacetate ligands enhance Ni²⁺'s electrophilicity, facilitating oxidative addition with substrates like thioesters. Reductive elimination releases CO₂ or CO .
  • Optimization :
    • Ligand Effects : Pair with bidentate ligands (e.g., dppf) to stabilize intermediates and improve turnover.
    • Solvent Choice : Use polar aprotic solvents (e.g., DMF) to solubilize both organic substrates and the nickel complex.
    • Temperature : Conduct reactions at 80–100°C to balance kinetics and ligand stability .

Q. What strategies mitigate the compound’s instability during electrochemical applications like electrodeposition?

  • Moisture Control : Perform reactions in anhydrous solvents (e.g., dried acetonitrile) under nitrogen/argon atmospheres.
  • Temperature Moderation : Maintain temperatures below 50°C to prevent ligand dissociation or decomposition.
  • Additives : Introduce stabilizing agents (e.g., ammonium salts) to the electrolyte to buffer pH and reduce side reactions .

Q. How can contradictory data on redox potentials in nickel trifluoroacetate systems be resolved?

  • Controlled Replication : Standardize experimental conditions (solvent, reference electrodes, scan rates) across studies. For example, use Ag/AgCl in 0.1 M KCl for cyclic voltammetry.
  • Theoretical Validation : Compare experimental redox potentials with density functional theory (DFT) calculations to identify discrepancies caused by solvation effects or counterion interactions .
  • Literature Cross-Reference : Consult NIST data for trifluoroacetate ligand properties and nickel redox behavior .

Q. What methodologies are effective for studying nickel trifluoroacetate’s interactions with biomolecules?

  • Complexation Studies : Use UV-Vis spectroscopy to monitor ligand-exchange kinetics with histidine or glutathione.
  • Toxicity Assays : Evaluate cytotoxicity via MTT assays in cell lines, noting nickel’s carcinogenic potential (H350) .
  • Spectroscopic Techniques : Employ electron paramagnetic resonance (EPR) to probe Ni²⁺ coordination in protein-binding studies .

Methodological Tables

Q. Table 1. Comparison of Nickel Trifluoroacetate Synthesis Routes

MethodYield (%)Purity (%)Key Challenges
NiCO₃ + TFA (aqueous)85–90≥98Residual moisture removal
Ni metal + TFA (anhydrous)75–8095–97Slow reaction kinetics

Q. Table 2. Optimal Conditions for Electrodeposition

ParameterRecommended RangeImpact on Coating Quality
Current Density10–20 mA/cm²Higher density → finer grains
pH3.5–4.5 (adjusted with TFA)Prevents Ni(OH)₂ precipitation
Temperature25–40°CAvoids ligand decomposition

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